Parathyroid hormone (7-34)

Receptor Pharmacology Species Selectivity Binding Affinity

bPTH(7-34) is the only validated competitive PTH1R antagonist that uncouples G-protein from β-arrestin signaling without hypercalcemic confounding. Its 50-fold lower rodent affinity demands species-matched dosing, making it the gold-standard negative control for in vivo PTH/PTHrP studies and the only reliable telogen-to-anagen inducer for dermatologic screening. Every batch is identity- and purity-verified, enabling reproducible PTH1R blockade across bone, renal, and skin models.

Molecular Formula C156H243N47O40S2
Molecular Weight 3481 g/mol
CAS No. 101380-54-5
Cat. No. B026477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParathyroid hormone (7-34)
CAS101380-54-5
Synonymsovine parathyroid hormone (7-34)
bPTH (7-34)
parathyroid hormone (7-34)
PTH (7-34)
Molecular FormulaC156H243N47O40S2
Molecular Weight3481 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)NC(=O)C(CC7=CC=CC=C7)N
InChIInChI=1S/C156H243N47O40S2/c1-80(2)57-106(189-148(237)114(67-120(162)207)196-146(235)112(65-90-72-169-78-176-90)195-139(228)103(48-55-244-13)179-129(218)93(160)61-86-31-17-15-18-32-86)130(219)174-74-121(208)178-95(37-23-26-50-157)131(220)194-111(64-89-71-168-77-175-89)145(234)192-109(60-83(7)8)143(232)200-118(76-205)152(241)201-117(75-204)151(240)186-104(49-56-245-14)138(227)184-101(43-46-122(209)210)135(224)182-99(41-30-54-172-156(166)167)140(229)202-126(84(9)10)153(242)187-102(44-47-123(211)212)137(226)193-110(63-88-70-173-94-36-22-21-35-92(88)94)144(233)191-108(59-82(5)6)141(230)183-98(40-29-53-171-155(164)165)133(222)180-96(38-24-27-51-158)132(221)181-97(39-25-28-52-159)134(223)190-107(58-81(3)4)142(231)185-100(42-45-119(161)206)136(225)197-116(69-125(215)216)150(239)203-127(85(11)12)154(243)199-113(66-91-73-170-79-177-91)147(236)198-115(68-124(213)214)149(238)188-105(128(163)217)62-87-33-19-16-20-34-87/h15-22,31-36,70-73,77-85,93,95-118,126-127,173,204-205H,23-30,37-69,74-76,157-160H2,1-14H3,(H2,161,206)(H2,162,207)(H2,163,217)(H,168,175)(H,169,176)(H,170,177)(H,174,219)(H,178,208)(H,179,218)(H,180,222)(H,181,221)(H,182,224)(H,183,230)(H,184,227)(H,185,231)(H,186,240)(H,187,242)(H,188,238)(H,189,237)(H,190,223)(H,191,233)(H,192,234)(H,193,226)(H,194,220)(H,195,228)(H,196,235)(H,197,225)(H,198,236)(H,199,243)(H,200,232)(H,201,241)(H,202,229)(H,203,239)(H,209,210)(H,211,212)(H,213,214)(H,215,216)(H4,164,165,171)(H4,166,167,172)/t93-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-/m0/s1
InChIKeyYKGRXSLQYRREKO-DFOPOJAZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parathyroid Hormone (7-34) (bPTH(7-34), CAS 101380-54-5): A Competitive PTH1R Antagonist & Inverse Agonist for Pathway-Selective Research


Bovine parathyroid hormone (7-34) [bPTH(7-34), CAS 101380-54-5] is an N-terminally truncated fragment of the full-length 84-amino acid hormone that retains high-affinity binding to the type 1 parathyroid hormone receptor (PTH1R) but lacks the N-terminal residues essential for Gαs-mediated cAMP stimulation. As a result, it functions as a competitive antagonist of PTH(1-34)- and PTHrP-driven cAMP production and, in certain receptor contexts, as an inverse agonist that suppresses basal PTH1R signaling [1]. This pharmacological profile makes bPTH(7-34) a critical tool for dissecting PTH1R signaling modalities—particularly the separation of G-protein-dependent from β-arrestin-dependent pathways—and for probing PTH/PTHrP-dependent physiology in bone, kidney, and skin [2].

Why PTH(7-34) Cannot Be Substituted by Other PTH Fragments or PTHrP Analogs in Experimental Protocols


Truncated PTH fragments are not functionally interchangeable. Small variations in chain length or single-residue substitutions produce large shifts in receptor binding affinity, signaling bias, and in vivo pharmacology. For example, bPTH(7-34) binds the human PTH1R with approximately 50-fold higher affinity than the rat receptor, whereas PTH(1-34) shows no such species selectivity [1]. Moreover, bPTH(7-34) acts as a competitive antagonist and, in certain cellular backgrounds, an inverse agonist for cAMP production, while the closely related fragment PTH(3-34) retains partial agonist activity [2]. Even within the (7-34) series, modifications such as D-Trp12 substitution can convert the peptide from a pure antagonist into a β-arrestin-biased agonist with bone-anabolic activity, fundamentally altering its biological signature [3]. These context-dependent pharmacological differences mean that substituting one N-terminal truncation variant for another—or using a PTHrP-based analog—without accounting for species, cell type, and signaling endpoint can lead to qualitatively different, or even opposite, experimental outcomes.

Quantitative Differentiation of bPTH(7-34) (CAS 101380-54-5) Versus PTH(1-34), PTHrP Analogs, and Modified (7-34) Derivatives


Species-Selective Receptor Binding Affinity: Human vs. Rat PTH1R

bPTH(7-34) exhibits a marked species-dependent difference in PTH1R binding affinity that is not observed with the full agonist PTH(1-34). At the human PTH1R, the Ki of [Nle8,18,Tyr34]bPTH(7-34)amide is approximately 100 nM, whereas at the rat receptor the Ki is approximately 5000 nM—a 50-fold reduction [1]. In contrast, PTH(1-34) binds both receptor homologs with comparable affinity (Kd ~8 nM) [1]. This species divergence is conferred by the amino-terminal extracellular domain of the receptor [1].

Receptor Pharmacology Species Selectivity Binding Affinity

Hair Follicle Anagen Induction: PTH(7-34) vs. Vehicle Control in C57BL/6 Mice

Intraperitoneal administration of PTH(7-34) (twice daily) to C57BL/6 mice with hair follicles in the resting telogen phase induced 99 ± 4.5% (mean ± SEM) of follicles to enter the proliferative anagen state, whereas 100% of follicles in vehicle-treated controls remained in telogen [1]. In mice already in spontaneous anagen, PTH(7-34) increased the proportion of follicles reaching anagen VI to 19 ± 4% compared to 0% in controls; in induced-anagen mice, 22.3 ± 1.4% vs. 1.3 ± 0.7% [1]. This hair-growth-promoting activity is not exhibited by PTH(1-34) or other PTH1R agonists, which instead act as hair cycle inhibitors through the PTHrP/PTH1R axis [1].

Dermatology Hair Cycle PTHrP Antagonism

Lower Hypercalcemic Liability: PTH(7-34) vs. PTH(1-34) in Parathyroidectomized Rats with CKD

In a rat model of chronic kidney disease with parathyroidectomy (PTX/NPX), intermittent daily administration of 40 µg/kg PTH(1-34) produced significant hypercalcemia, whereas the same dose of PTH(7-34) did not. Specifically, serum calcium was significantly higher in PTH(1-34)-treated PTX rats compared to PTH(7-34)-treated animals (P < 0.05) [1]. Furthermore, PTH(1-34) increased fractional bone volume, trabecular number, and trabecular thickness, while PTH(7-34) produced no significant anabolic or calcification-modifying effects [1].

Chronic Kidney Disease Mineral Metabolism Hypercalcemia

Functional Dissociation from Pro-Resorptive Signaling: RANKL/OPG Ratio in Human Osteosarcoma Cells

In Saos2 human osteosarcoma cells, a 24-hour treatment with PTH(1-34) significantly increased the RANKL/OPG gene expression ratio—a key driver of osteoclast-mediated bone resorption—while PTH(7-34) alone did not alter this ratio [1]. Additionally, PTH(1-34) stimulated pro-proliferative genes (p21cip1, BMP2), whereas PTH(7-34) had no effect on these targets either alone or in co-incubation [1]. This demonstrates that the N-terminal 1–6 residues are indispensable for the pro-resorptive transcriptional program, and that PTH(7-34) functionally decouples PTH1R occupancy from osteoclast-activating gene expression.

Osteoblast Biology RANKL/OPG Bone Resorption

Competitive Antagonism of PTH(1-34)-Stimulated cAMP Production

In Saos2 cells, PTH(1-34) alone robustly increased intracellular cAMP, measured by competitive ELISA. Co-incubation with bPTH(7-34) competitively antagonized this cAMP response, confirming its action as a classic orthosteric antagonist [1]. Furthermore, when administered alone, bPTH(7-34) reduced basal cAMP production, demonstrating inverse agonist activity in this cellular background [1]. This dual antagonist/inverse agonist profile is not observed with the structurally similar PTH(3-34) fragment, which retains weak partial agonist activity at PTH1R [2].

cAMP Signaling PTH1R Antagonism Second Messenger Assay

Absence of β-Arrestin Recruitment Distinguishes Native bPTH(7-34) from D-Trp12-Modified β-Arrestin-Biased Analogs

In HEK293, CHO, and U2OS cells, native bPTH(7-34) inhibited PTH(1-34)-induced cAMP accumulation but was unable to induce β-arrestin recruitment, PTH1R internalization, or ERK1/2 phosphorylation on its own [1]. This contrasts sharply with the D-Trp12,Tyr34-modified bPTH(7-34) analog (PTH-βarr), which acts as a β-arrestin-biased agonist, stimulating arrestin recruitment and ERK1/2 activation without activating Gαs [2]. In vivo, PTH-βarr induces anabolic bone formation without hypercalcemia or bone resorption markers, while native bPTH(7-34) lacks intrinsic bone-anabolic activity [2].

Biased Signaling β-Arrestin PTH1R Trafficking

Evidence-Backed Application Scenarios for bPTH(7-34) (CAS 101380-54-5) in Academic and Industrial Research


Species-Aware Antagonist Studies Requiring Rodent-to-Human Translational Correction

When bPTH(7-34) is used as a PTH1R antagonist in mouse or rat models, its ~50-fold lower affinity for rodent vs. human receptors [1] demands that dosing calculations incorporate a species correction factor. Failure to adjust for this results in under-dosing and potential false-negative conclusions about PTH1R involvement. In contrast, PTH(1-34) does not require such correction, making bPTH(7-34) uniquely dependent on species-matched affinity data for accurate experimental design.

Hair Follicle Cycle Research and Dermatological Drug Discovery

bPTH(7-34) is the only validated PTH1R ligand that robustly and reproducibly converts telogen hair follicles into anagen in mice (99% induction vs. 0% control) [1]. This makes it an indispensable positive control for target engagement studies of the PTHrP/PTH1R axis in hair biology and a phenotypic screening tool for dermatological drug candidates aimed at alopecia or chemotherapy-induced hair loss.

CKD-MBD and Hypercalcemia of Malignancy Models Where Calcium Elevation Is a Confounding Variable

In rodent models of chronic kidney disease or humoral hypercalcemia of malignancy, bPTH(7-34) provides PTH1R blockade without the hypercalcemic effect that accompanies PTH(1-34) administration [1]. This property allows researchers to isolate the receptor-specific effects of PTH/PTHrP antagonism on bone, kidney, and vascular endpoints without the confounding influence of elevated serum calcium on mineral metabolism readouts.

In Vitro Osteoblast Assays Requiring PTH1R Engagement Without Pro-Resorptive Transcriptional Activation

In human osteosarcoma (Saos2) cell-based studies, bPTH(7-34) occupies the PTH1R without increasing the RANKL/OPG ratio or inducing pro-proliferative genes, unlike PTH(1-34) [1]. This makes bPTH(7-34) the preferred tool when the experimental goal is to study PTH1R-mediated signaling (e.g., ERK kinetics, Akt modulation, gene expression changes) in isolation from the pro-resorptive transcriptional program that confounds interpretation with full agonists.

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